
2-Acetamino-5-fluorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamino-5-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an acetamino group and another by a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-5-fluorobiphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 2-nitrobiphenyl.
Reduction: The nitro group in 2-nitrobiphenyl is reduced to form 2-aminobiphenyl.
Acetylation: The amino group in 2-aminobiphenyl is acetylated to form 2-acetamidobiphenyl.
Fluorination: Finally, the fluorination of 2-acetamidobiphenyl yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamino-5-fluorobiphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
2-Acetamino-5-fluorobiphenyl has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Acetamino-5-fluorobiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamidobiphenyl: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluorobiphenyl: Lacks the acetamino group, which can influence its solubility and interaction with biological targets.
5-Fluoro-2-nitrobiphenyl: Contains a nitro group instead of an acetamino group, affecting its chemical properties and reactivity .
Uniqueness
2-Acetamino-5-fluorobiphenyl is unique due to the presence of both the acetamino and fluorine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12FNO |
|---|---|
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
N-(4-fluoro-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
FLTWLCNQUGEMCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




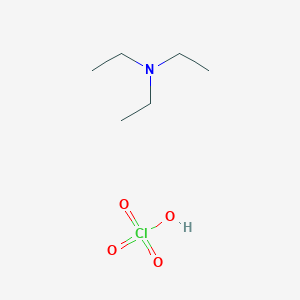
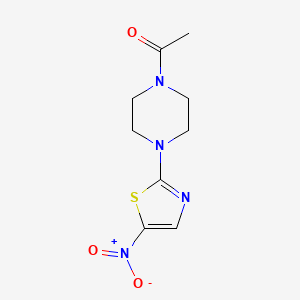
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)

![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
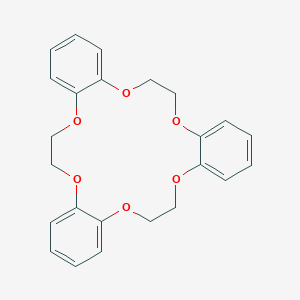
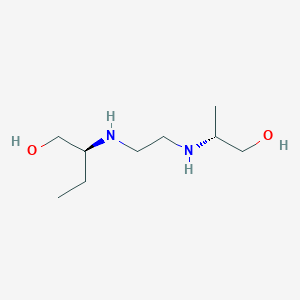
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
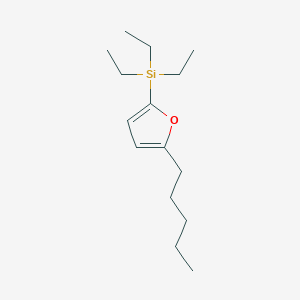
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
